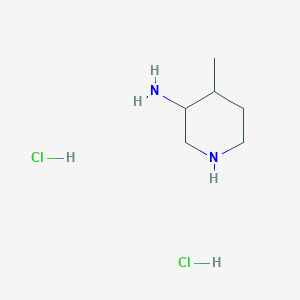

4-Methylpiperidin-3-amine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-2-3-8-4-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDLCLVBSDONPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methylpiperidin-3-amine Dihydrochloride: Structural Dynamics & Synthetic Utility

[1]

Executive Summary

4-Methylpiperidin-3-amine dihydrochloride is a critical heterocyclic building block in modern medicinal chemistry, most notably serving as the chiral scaffold for the Janus Kinase (JAK) inhibitor Tofacitinib (Xeljanz) .[1] Its structure features a piperidine ring substituted with an amine group at position 3 and a methyl group at position 4.[1][2]

The compound exists as two diastereomers—cis and trans—each possessing a pair of enantiomers. The (3R,4R)-trans isomer is the pharmacologically privileged scaffold for Tofacitinib. The dihydrochloride salt form (

| Feature | Specification |

| IUPAC Name | 4-Methylpiperidin-3-amine dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 187.11 g/mol (Salt); 114.19 g/mol (Free Base) |

| Key Isomer | (3R,4R)-trans (Tofacitinib intermediate) |

| CAS (Generic) | 1655430-59-3 (Refers to specific derivatives often) |

| CAS (Precursor) | 477600-68-3 (cis-1-benzyl-N,4-dimethyl...)[1][3][4][5] |

| Physical State | White to off-white crystalline solid (Salt) |

Chemical Structure & Stereochemistry[1][5][6][7]

Connectivity and Isomerism

The molecule consists of a saturated six-membered nitrogen heterocycle. The relative orientation of the C3-amino and C4-methyl substituents defines the diastereomerism, while the absolute configuration (R/S) defines the enantiomer.

-

Trans-Isomer ((3R,4R) or (3S,4S)): The substituents are on opposite faces of the ring. In the lowest energy chair conformation, both the C3-amino and C4-methyl groups occupy equatorial positions to minimize 1,3-diaxial steric interactions. This is the thermodynamically more stable isomer and the one required for Tofacitinib.

-

Cis-Isomer ((3R,4S) or (3S,4R)): The substituents are on the same face. In the chair form, one group is equatorial while the other is axial, creating higher torsional strain.

Conformational Analysis (Chair Dynamics)

The piperidine ring exists predominantly in a chair conformation.[1]

-

Diequatorial (Trans): The (3R,4R) isomer prefers the diequatorial conformation (

or -

Axial-Equatorial (Cis): The cis isomer exists in an equilibrium where the bulkier group (usually the amine or N-substituted amine) attempts to secure the equatorial position, forcing the methyl group axial, or vice versa.

Salt Formation

The dihydrochloride form involves protonation of both nitrogen atoms:

-

Secondary Piperidine Nitrogen (

): Highly basic, protonated first. -

Primary Exocyclic Amine (

): Protonated second. The lattice energy of the dihydrochloride salt stabilizes the molecule, preventing the oxidation and "gumming" often seen with the free diamine.

Synthesis & Manufacturing Routes

The synthesis of 4-methylpiperidin-3-amine is non-trivial due to the need for stereocontrol.[1] Two primary strategies exist: the Epoxide Opening Route (Trans-selective) and the Pyridine Reduction Route (Cis-selective/Mixture).[1]

The Epoxide Opening Route (Trans-Selective)

This is the standard industrial route for the (3R,4R) isomer used in Tofacitinib manufacturing. It relies on the principle that nucleophilic attack on an epoxide occurs via an

Protocol Overview:

-

Precursor Synthesis: 4-Picoline (4-methylpyridine) is benzylated to form the N-benzylpyridinium salt.[1]

-

Reduction: Partial reduction with

yields the tetrahydropyridine.[1] -

Epoxidation: Oxidation of the double bond (using peracids or bromohydrin formation) yields the 3,4-epoxide.

-

Ring Opening: The epoxide is opened with an amine (e.g., methylamine or ammonia). The nucleophile attacks the less hindered carbon (or governed by electronic control), resulting in the trans-amino alcohol.

-

Functionalization: The hydroxyl group is removed or modified if the target is the diamine. For Tofacitinib, the synthesis proceeds through the amino-piperidine intermediate.

Synthesis Workflow Diagram

[1]

Experimental Protocol: Salt Formation & Purification

To convert the crude free base (mixture or pure isomer) to the dihydrochloride salt.

-

Dissolution: Dissolve 10 g of crude 4-methylpiperidin-3-amine in 50 mL of dry methanol. Chill to 0°C.

-

Acidification: Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane (2.5 equivalents) dropwise. Maintain temperature

to prevent thermal degradation. -

Precipitation: Add diethyl ether (100 mL) slowly to induce crystallization. The dihydrochloride salt is less soluble in ether/alcohol mixtures than the impurities.

-

Filtration: Filter the white precipitate under inert atmosphere (nitrogen).

-

Drying: Dry in a vacuum oven at 40°C over

. -

Yield: Typically 85-90% recovery from free base.[1]

Analytical Characterization

Distinguishing between the cis and trans isomers is critical for quality control.

Nuclear Magnetic Resonance (NMR)

The coupling constant (

| Isomer | Conformation | Explanation | |

| Trans | Diequatorial substituents | ~10-12 Hz | Karplus equation dictates large |

| Cis | Axial-Equatorial substituents | ~3-5 Hz | Small |

1H NMR (D2O, 400 MHz) for Trans-Isomer:

- 3.40-3.60 (m, 1H, H-3)[1]

- 3.10-3.30 (m, 2H, H-2/H-6 equatorial)[1]

- 2.80-3.00 (m, 2H, H-2/H-6 axial)[1]

- 1.80-2.00 (m, 1H, H-4)[1]

-

1.05 (d, 3H,

Mass Spectrometry[1]

Handling & Safety

Stability[1][8]

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in tightly sealed containers, preferably under argon or nitrogen.

-

Thermal Stability: Stable up to melting point (~240°C dec), but prolonged heating can cause discoloration.

Safety Precautions (MSDS Highlights)

-

Corrosivity: As a hydrochloride salt, it can liberate HCl upon contact with moisture or strong acids.

-

Toxicity: Piperidine derivatives can be irritants to skin and mucous membranes. Use standard PPE (gloves, goggles, fume hood).

-

First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.

References

-

Pfizer Inc. (2010). Process for the preparation of 3-aminopiperidine derivatives.[6][7][8][9] World Intellectual Property Organization.[1] WO2010123919.[1] Link[1]

-

Ruggeri, S. G., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[1][3][10] World Intellectual Property Organization.[1] WO2007012953.[1] Link[1]

-

Cai, W. L., et al. (2005). "Investigation of practical routes for the kilogram-scale production of cis-3-methylamino-4-methylpiperidines." Organic Process Research & Development, 9(1), 51-56.[1] Link[1]

-

Jiang, J. K., et al. (2008). "Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)." Journal of Medicinal Chemistry, 51(24), 8012-8018.[1] Link[1]

-

PubChem. (2025).[1] Compound Summary: 4-methylpiperidin-3-amine.[1][2][3][4][10][11][12][13] National Library of Medicine. Link[1]

Sources

- 1. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 2. 2060045-13-6 | MFCD30497630 | 1-Benzyl-4-methylpiperidin-3-amine dihydrochloride [aaronchem.com]

- 3. 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine | 934524-10-4 [chemicalbook.com]

- 4. cis-1-Benzyl-N-methyl-4-methylpiperidin-3-amine dihydrochloride (1 x 25 g) | Reagentia [reagentia.eu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scientificupdate.com [scientificupdate.com]

- 10. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]

- 11. 1251908-67-4|Cis-1-benzyl-4-methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 12. 477600-70-7|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 13. (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine hydrochloride | 1062580-52-2 [chemnet.com]

Technical Whitepaper: (3R,4R)-4-Methylpiperidin-3-amine Dihydrochloride

The following technical guide details the properties, synthesis, and applications of (3R,4R)-4-Methylpiperidin-3-amine dihydrochloride and its critical N-methylated analogs, which serve as the structural backbone for Janus Kinase (JAK) inhibitors like Tofacitinib.[1]

Core Scaffold for JAK Inhibitor Synthesis [1]

Executive Summary

The piperidine ring, specifically the 3,4-disubstituted scaffold, is a "privileged structure" in medicinal chemistry.[1][2] The (3R,4R)-4-methylpiperidin-3-amine moiety represents a critical chiral building block.[1] Its precise stereochemical arrangement—specifically the cis-relationship between the C3-amino and C4-methyl groups—is the determinant factor for the binding affinity of the blockbuster drug Tofacitinib (Xeljanz) and emerging JAK inhibitors.[1]

This guide addresses the "bare" amine and its N-methylated derivatives, focusing on the synthetic rigor required to establish the (3R,4R) absolute configuration.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The nomenclature for this compound class can be ambiguous due to variable N-methylation states. In the context of drug development, the N-methyl variant is the direct precursor to Tofacitinib.[1]

Identification Data[1][3][7][8][9]

| Feature | Primary Amine Scaffold | Key Intermediate (N-Methyl) |

| Systematic Name | (3R,4R)-4-Methylpiperidin-3-amine dihydrochloride | (3R,4R)-N,4-Dimethylpiperidin-3-amine dihydrochloride |

| CAS Number | Variable by salt (Base: 1260606-86-7 approx) | 477600-75-2 (as HCl salt of N-benzyl precursor) 1260590-51-9 (Coupled Pyrrolo-pyrimidine HCl) |

| Molecular Formula | C₆H₁₄N₂[1][3] · 2HCl | C₇H₁₆N₂[1] · 2HCl |

| Stereochemistry | (3R, 4R) | (3R, 4R) |

| Relative Geometry | Cis (3-amino and 4-methyl are equatorial/axial depending on conformer, but cis relative to ring plane) | Cis |

| Appearance | White to off-white hygroscopic solid | White crystalline solid |

| Solubility | High in Water, Methanol; Low in THF, DCM | High in Water, Methanol |

Stereochemical Definition

The (3R,4R) configuration in this 3,4-disubstituted system corresponds to a cis relationship.[1]

-

C3 Center: The amine (or N-methylamine) group.[1]

-

Conformation: In the lowest energy chair conformation, the bulky groups typically adopt an equatorial-equatorial (trans) or equatorial-axial (cis) orientation.[1] For the (3R,4R) isomer, the substituents are cis.[1]

Synthetic Routes & Stereocontrol[1][7]

Achieving the (3R,4R) stereochemistry with high enantiomeric excess (ee) is the primary synthetic challenge.[1] Two dominant strategies exist: Asymmetric Hydrogenation and Classical Resolution .[1]

Strategy A: The "Pfizer" Process (Reductive Amination & Resolution)

This industry-standard route relies on constructing the piperidine ring first, followed by establishing chirality via resolution with a tartaric acid derivative.[1]

Protocol Summary:

-

Starting Material: 4-Methylpyridin-3-amine or 3-amino-4-methylpyridine.[1]

-

Reduction: Catalytic hydrogenation (Rh/C or Pd/C) yields the racemic cis-piperidine.[1]

-

Protection: N-benzylation (if not already present).[1]

-

Resolution (Critical Step): The racemic cis-amine is treated with Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid.[1]

Strategy B: De Novo Asymmetric Synthesis

Utilizes chiral pool materials (e.g., amino acids) or asymmetric induction, though this is less common in bulk manufacturing due to cost.[1]

Visualization of the Resolution Workflow

Figure 1: Synthetic workflow for isolating the (3R,4R) enantiomer via classical resolution.

Detailed Experimental Protocol: Chiral Resolution

This protocol describes the isolation of the (3R,4R) isomer from a racemic mixture, a critical step for ensuring the biological activity of the final drug product.[1]

Materials:

-

Racemic cis-1-benzyl-4-methylpiperidin-3-amine (100 g, 0.49 mol).[1]

-

Di-p-toluoyl-L-tartaric acid (L-DTTA) (189 g, 0.49 mol).[1]

-

Solvent: Methanol/Water (or Acetone/Water mixtures).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the racemic amine in Methanol (500 mL) at 40°C.

-

Acid Addition: Separately dissolve L-DTTA in Methanol (500 mL) and add slowly to the amine solution with vigorous stirring.

-

Nucleation: Heat the mixture to reflux (65°C) for 1 hour to ensure homogeneity, then cool slowly to 20°C over 4 hours.

-

Crystallization: Allow the suspension to stir at 20°C for 12 hours. The (3R,4R) amine-L-DTTA salt will crystallize out.[1]

-

Filtration: Filter the white solid and wash with cold Methanol (2 x 100 mL).

-

Recrystallization (Enrichment): If chiral HPLC indicates <98% ee, recrystallize the wet cake from Methanol/Water (9:1).

-

Salt Break (Free Basing):

-

Salt Formation (Dihydrochloride): Dissolve the free base in Ethanol, cool to 0°C, and bubble HCl gas (or add 4M HCl in dioxane) to precipitate the (3R,4R)-4-methylpiperidin-3-amine dihydrochloride.[1]

Analytical Characterization & Quality Control

Validating the identity of the (3R,4R) isomer requires distinguishing it from the trans isomers and the (3S,4S) enantiomer.[1]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O): The coupling constants (

) between H3 and H4 are diagnostic.-

Cis (3R,4R): Typically exhibits smaller

values (2-5 Hz) compared to trans isomers (8-11 Hz) due to the equatorial-axial relationship in the dominant chair conformer.[1]

-

-

¹³C NMR: Distinct shifts for the C4-methyl group depending on axial/equatorial positioning.[1]

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

-

Detection: UV at 210 nm.[1]

-

Retention Time: The (3R,4R) isomer typically elutes distinctly from the (3S,4S) antipode.[1]

Applications in Drug Discovery: The JAK Pathway[6][11]

The (3R,4R)-4-methylpiperidin-3-amine scaffold is the "warhead" carrier for Tofacitinib.[1] It fits into the ATP-binding pocket of the Janus Kinase 3 (JAK3) enzyme.[1]

Mechanism of Action

The piperidine ring orients the pyrrolo[2,3-d]pyrimidine hinge-binding motif.[1] The C4-methyl group provides hydrophobic bulk that fills a specific pocket in the JAK3 active site, enhancing selectivity over other kinases.[1]

Biological Pathway Diagram[1]

Figure 2: Inhibition of the JAK-STAT signaling pathway by Tofacitinib, mediated by the chiral piperidine scaffold.[1]

Handling and Stability

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]

-

Storage: -20°C for long-term storage to prevent oxidation of the amine or racemization (though the salt is configurationally stable).[1]

-

Safety: Irritant to eyes and skin.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

-

Pfizer Inc. (2002).[1] Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,627,754.[1] (Primary patent describing the synthesis of Tofacitinib and the resolution of the piperidine intermediate).[1]

-

Ruggeri, S. G., et al. (2009).[1] Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550. Organic Process Research & Development, 13(6), 1169-1176.[1] (Detailed process chemistry for the L-DTTA resolution).

-

ChemicalBook. (2024).[1] Product Datasheet: N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (Physical properties and CAS verification).

-

Flanagan, M. E., et al. (2010).[1] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor. Journal of Medicinal Chemistry, 53(24), 8468–8484.[1] (Medicinal chemistry SAR explaining the need for the (3R,4R) stereochemistry).

Sources

- 1. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride [lgcstandards.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN111471045A - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

Technical Monograph: cis-4-Methylpiperidin-3-amine 2HCl

Core Identity & Stoichiometric Characterization

Executive Summary

cis-4-Methylpiperidin-3-amine dihydrochloride (2HCl) is a critical chiral diamine scaffold used primarily in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and peptidomimetics.[1] Its value lies in the rigid stereochemical control it exerts on pharmacophores attached to the piperidine ring.

This guide addresses the precise molecular weight characterization, stereochemical validation, and handling protocols required for high-fidelity medicinal chemistry.

Chemical Identity & Molecular Weight

Accurate stoichiometry is non-negotiable in process chemistry.[1] Commercial batches of "dihydrochloride" salts often vary in HCl content (1.8 – 2.2 eq) due to hygroscopicity or incomplete salt formation. The data below represents the theoretical ideal.

Stoichiometric Data Table

| Parameter | Value | Notes |

| IUPAC Name | cis-4-Methylpiperidin-3-amine dihydrochloride | Relative stereochemistry assigned |

| Free Base Formula | C₆H₁₄N₂ | |

| Free Base MW | 114.19 g/mol | Useful for mass balance after workup |

| Salt Formula | C₆H₁₄N₂[1][2][3][4][5][6][7][8] · 2HCl | Dihydrochloride form |

| Salt MW | 187.11 g/mol | Use this for reaction stoichiometry |

| Exact Mass | 114.1157 (Free Base) | Monoisotopic mass for MS |

| CAS (Generic) | 146663-66-9 | Refers to the cis-racemate 2HCl |

| Appearance | White to off-white hygroscopic solid | Deliquescent in air |

Structural Visualization

The cis designation refers to the relative orientation of the methyl group at C4 and the amine at C3. Both substituents project from the same face of the piperidine ring.

Figure 1: Stoichiometric dissociation pathway.[1] Note that 187.11 mg of salt yields only 114.19 mg of reactive amine species.

Stereochemical Integrity & Analysis

The distinction between cis and trans isomers is the most frequent source of error in using this scaffold.

The "Cis" vs. "Trans" Trap[9][10]

-

Cis-Isomer: The H3 and H4 protons are in an axial/equatorial or equatorial/axial relationship (depending on ring flip), typically resulting in a smaller vicinal coupling constant (

). -

Trans-Isomer: Can adopt a diaxial conformation, resulting in a large coupling constant (

).

Critical Insight: In 3,4-disubstituted piperidines, the cis isomer is often kinetically favored during hydrogenation of pyridine precursors, but the trans isomer is thermodynamically more stable.[1] Commercial "cis" samples must be validated by 1H NMR.[1]

NMR Validation Criteria (D₂O or MeOD):

-

Look for the H3 proton signal (alpha to the primary amine).

-

Cis:

(Small coupling indicates gauche relationship). -

Trans:

(Large coupling indicates anti-periplanar relationship).

Synthetic Utility & Pathway

The cis-4-methylpiperidin-3-amine scaffold is typically accessed via the ring opening of an epoxide intermediate.[1] This method ensures high regioselectivity.[8]

Figure 2: Simplified synthetic logic. Note that direct azide opening of the epoxide typically yields the TRANS isomer (anti-addition). Accessing the CIS isomer often requires specific reductive amination routes or inversion of the alcohol center.

Experimental Protocols

Protocol: Salt Break (Free-Basing)

Context: You cannot use the 2HCl salt directly in nucleophilic substitutions or Pd-catalyzed couplings without neutralizing the acid, which can poison catalysts or consume expensive bases.[1]

Reagents:

-

cis-4-Methylpiperidin-3-amine 2HCl (

)[1] -

Dichloromethane (DCM) or 2-MeTHF (

) -

NaOH (

aq,

Methodology:

-

Dissolution: Suspend the 2HCl salt in the minimum amount of water (approx. 2 vol). It will dissolve rapidly.[1]

-

Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12. The solution will become cloudy or separate as the free base oils out.

-

Extraction: Add DCM (or 2-MeTHF for greener process). Agitate vigorously for 10 minutes.

-

Why? Piperidine amines are highly water-soluble.[1] Vigorous agitation is needed to drive the equilibrium to the organic phase.

-

-

Drying: Separate organic layer.[1][8] Dry over anhydrous Na₂SO₄ (Magnesium sulfate can coordinate with diamines, reducing yield).

-

Concentration: Concentrate in vacuo at < 40°C.

-

Warning: The free base is volatile. Do not apply high vacuum for extended periods.[1]

-

Protocol: Stoichiometry Calculation for Reactions

When using the salt directly in an amide coupling (e.g., HATU/EDC):

-

Calculate Moles of Salt:

-

Base Requirement: You must neutralize 2 protons from the HCl plus the proton generated during coupling.

-

Standard: Use 3.5 to 4.0 equivalents of DIPEA or TEA.[1]

-

Calculation:

-

Storage & Stability

-

Hygroscopicity: The 2HCl salt is extremely hygroscopic. It will absorb atmospheric water, altering the effective molecular weight and leading to under-dosing in reactions.[1]

-

Recommendation: Store under Nitrogen/Argon in a desiccator.

-

Re-assay: If the bottle has been opened frequently, perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact wt% of the active pharmaceutical ingredient (API) before use in critical steps.

References

-

PubChem. (2025).[2][5] Compound Summary for CID 146663-66-9 (cis-4-Methylpiperidin-3-amine). National Library of Medicine.[5] Link

-

ChemicalBook. (2024). cis-4-Methylpiperidin-3-amine Dihydrochloride Product Specifications. Link

-

ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications. Link

-

MDPI. (2021). Synthesis and Structure-Activity Relationships of 4-Aminopiperidines. Molecules. Link

Sources

- 1. Cis-n-benzyl-3-methylamino-4-methyl-piperidine bis-(, HCl ) - CAS:1062580-52-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | 477600-68-3 [chemicalbook.com]

- 5. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID 23401507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: 4-Methylpiperidin-3-amine Dihydrochloride vs. Free Base

[1][2]

Executive Summary

4-Methylpiperidin-3-amine is a chiral diamine scaffold, most notably utilized as the "cis-diamine" core in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib .[1] In drug development, this intermediate is encountered in two distinct states: the Dihydrochloride Salt (2HCl) and the Free Base .

-

The Dihydrochloride Salt is the thermodynamically stable, crystalline form used for storage, transport, and purification. It resists oxidation and prevents the formation of carbamates (from atmospheric CO₂).

-

The Free Base is the reactive species required for nucleophilic substitution (SₙAr) and amide coupling reactions. It is often generated in situ or isolated as a transient oil/low-melting solid.[1]

This guide details the physicochemical distinctions, conversion protocols, and handling requirements for these two forms, focusing on the industrially relevant (3R,4R)-N,4-dimethyl and 1-benzyl derivatives.

Chemical Identity & Stereochemical Context

The utility of this scaffold depends heavily on stereochemistry. The (3R,4R) configuration (cis) is the pharmacophore for Tofacitinib.

| Feature | Dihydrochloride Salt | Free Base |

| Primary CAS (Example) | 1260590-51-9 (Pyrrolo-pyrimidine deriv.)477600-68-3 (Benzyl-protected deriv.) | 477600-74-1 (Pyrrolo-pyrimidine deriv.)477600-70-7 (Benzyl-protected deriv.)[1] |

| Molecular Formula | C₁₃H₁₉N₅[2] · 2HCl (Tofacitinib int.)[1][3][4] | C₁₃H₁₉N₅ (Tofacitinib int.)[1] |

| Physical State | White to off-white Crystalline Solid | Viscous Oil or Low-Melting Solid |

| Stereochemistry | (3R,4R)-cis (Fixed by crystallization) | (3R,4R)-cis (Subject to epimerization if heated) |

Physicochemical Property Comparison

The following data contrasts the two forms, highlighting why the salt is preferred for logistics and the base for reactivity.

Table 1: Comparative Properties

| Property | Dihydrochloride (2HCl) | Free Base | Implication for R&D |

| Solubility (Water) | High (>100 mg/mL) | Low / Sparingly Soluble | Salt is ideal for aqueous workups; Base requires organic extraction (DCM/EtOAc). |

| Solubility (Organics) | Poor (Insoluble in DCM, Et₂O) | High (Soluble in DCM, MeOH, DMSO) | Perform reactions in organic media using the Free Base. |

| Melting Point | >225°C (Decomposes) | 157–162°C (for solid derivatives) | Salt allows for high-purity crystallization; Base has a lower thermal ceiling. |

| Hygroscopicity | Moderate to High | Low (but absorbs CO₂) | Critical: Salt must be stored with desiccants. Base forms carbamates in air. |

| pKa (Estimated) | ~9.5 (Piperidine), ~10.5 (Amine) | N/A (Proton acceptor) | Salt requires pH >11 to fully liberate the diamine. |

| Stability | Excellent (Years at 2-8°C) | Poor (Oxidation prone) | Never store the Free Base long-term. Convert to salt for banking. |

Synthetic Utility & Reactivity Logic[1]

The Reactivity Paradox

While the salt is stable, it is non-nucleophilic . The protonated nitrogens (

-

Storage Phase: Use Dihydrochloride to prevent N-oxidation and "sticky" oil formation.

-

Reaction Phase: Convert to Free Base to restore the lone pair electrons on the nitrogen atoms.

Mechanistic Pathway: Salt-to-Base Activation

The diagram below illustrates the mandatory activation step before the scaffold can participate in SₙAr coupling (e.g., with 4-chloropyrrolo[2,3-d]pyrimidine).

Figure 1: Activation pathway from stable storage salt to reactive free base.

Validated Conversion Protocols

Protocol A: Salt Free Base (Activation)

Purpose: To prepare the intermediate for a coupling reaction. Scale: 10.0 g Input (Dihydrochloride)

-

Suspension: Suspend 10.0 g of 4-Methylpiperidin-3-amine 2HCl in 100 mL of Dichloromethane (DCM). Note: The salt will not dissolve.

-

Neutralization: Add 50 mL of 2M NaOH (or saturated K₂CO₃) slowly at 0–5°C.

-

Self-Validation Check: Measure pH of the aqueous layer. It must be >12 . If not, add more base.

-

-

Extraction: Stir vigorously for 15 minutes. The solid will disappear as the Free Base dissolves into the DCM layer.

-

Separation: Separate the organic phase. Extract the aqueous layer once more with 50 mL DCM.

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Utilization: Filter and concentrate immediately before use. Do not store.

Protocol B: Free Base Salt (Purification/Storage)

Purpose: To isolate the product from a reaction mixture for long-term storage.

-

Dissolution: Dissolve the crude Free Base oil in Ethanol (EtOH) (10 volumes).

-

Acidification: Add HCl in Ethanol (2M) dropwise at <20°C.

-

Stoichiometry: Use 2.2 equivalents of HCl to ensure full protonation of both amines.

-

-

Precipitation: A white solid will precipitate. Stir at 0°C for 1 hour to maximize yield.

-

Isolation: Filter the solid under N₂ or Argon (to prevent moisture uptake).

-

Drying: Vacuum dry at 45°C.

-

Result: Stable, non-hygroscopic (relative to crude), white crystalline solid.

-

Analytical Characterization (NMR)[2]

Distinguishing the two forms via ¹H-NMR is a critical quality control step.[1]

| Signal | Free Base (CDCl₃) | Dihydrochloride (D₂O) | Explanation |

| N-H Protons | Broad singlet ~1.5–2.0 ppm (often invisible if wet) | Not visible (exchange with D₂O) | Protonation shifts environment. |

| Alpha-Protons | 2.5–3.0 ppm (Shielded) | 3.2–3.8 ppm (Deshielded) | Positive charge on Nitrogen pulls electron density, shifting peaks downfield. |

| Methyl Group | Distinct doublet | Distinct doublet (slight shift) | Stereochemistry confirmation (coupling constant |

References

-

Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine Compounds. US Patent 6,627,754. (Primary source for Tofacitinib synthesis and salt forms).[5][6] Link

-

ChemicalBook. (2025).[7][8] N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride Properties. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44630604, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Link[1]

-

Org. Process Res. Dev. (2014).[5] Development of a Scalable Synthesis of Tofacitinib Citrate. (Detailed discussion on the cis-diamine intermediate handling). Link[1]

Sources

- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. sandoopharma.com [sandoopharma.com]

- 3. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 5. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 6. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 7. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 8. N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride | 1260590-51-9 [chemicalbook.com]

Strategic Sourcing and Quality Assurance of Chiral 4-Methylpiperidin-3-amine Dihydrochloride

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The Stereochemical Challenge

In the landscape of modern kinase inhibitor development, 4-methylpiperidin-3-amine dihydrochloride represents a "privileged scaffold."[1] Its constrained diamine motif is the structural heart of Tofacitinib (Xeljanz) and numerous next-generation JAK inhibitors.[1]

However, for the sourcing scientist, this molecule presents a high-risk profile.[1] With two chiral centers (C3 and C4), the molecule exists as four distinct stereoisomers.[1] The biological activity of the final drug substance is strictly dependent on the (3R,4R) absolute configuration (cis-orientation).[1]

This guide moves beyond a simple vendor list to establish a Quality Assurance (QA) and Strategic Sourcing Framework . It addresses the "chromophore problem" in analysis, clarifies the confusion between N-methylated and free-amine variants, and provides actionable protocols for incoming goods validation.

The Stereochemical Landscape[1]

To source this material effectively, one must understand the isomer hierarchy.[1] The cis-isomers ((3R,4R) and (3S,4S)) are thermodynamically less stable than the trans-isomers in certain synthetic precursors, making stereoselective synthesis challenging.[1]

Stereoisomer Map

The following diagram illustrates the relationship between the isomers and their relevance to Tofacitinib synthesis.

Figure 1: Stereochemical hierarchy of 4-methylpiperidin-3-amine.[1] The (3R,4R) configuration is the critical scaffold for Tofacitinib.[1]

Strategic Sourcing: Critical Quality Attributes (CQAs)

When evaluating suppliers, "Purity >98%" is an insufficient specification.[1] The lack of UV activity in the piperidine ring often allows impurities to hide during standard LC-MS screening.[1]

The "CAS Number Trap"

Vendors frequently conflate the free amine, the dihydrochloride salt, and the N-methylated variants.[1] Use the table below to verify the exact chemical identity before ordering.

| Chemical Identity | Stereochemistry | Common CAS | Relevance |

| 4-methylpiperidin-3-amine 2HCl | (3R,4R) | 1062586-93-1 (Generic) | Core scaffold (Free amine).[1] |

| N,4-dimethylpiperidin-3-amine 2HCl | (3R,4R) | 1062580-52-2 (Precursor) | Direct Tofacitinib Intermediate. Contains exocyclic N-methyl. |

| 1-Benzyl-4-methylpiperidin-3-amine | (3R,4R) | 477600-73-0 | Protected precursor.[1] Easier to analyze via UV.[1] |

| Racemic Cis-4-methylpiperidin-3-amine | (cis-rac) | 35738-96-8 | Cheap starting material.[1] Requires resolution. |

Supplier Tiering & Risk Management[1]

Tier 1: Validated Catalog Suppliers (Low Risk, High Cost) [1]

-

Examples: MilliporeSigma, Combi-Blocks, Enamine.[1]

-

Use Case: GLP Tox studies, Reference Standards.

-

Expectation: CoA includes H-NMR, Chiral HPLC, and Elemental Analysis (for salt confirmation).

Tier 2: Process/Bulk Suppliers (Moderate Risk, Variable Cost) [1]

-

Examples: Sandoo Pharmaceuticals, BLD Pharm, AChemBlock.[1]

-

Use Case: Pilot plant scale-up (kg quantities).

-

Risk: Batch-to-batch variation in enantiomeric excess (ee).[1]

-

Audit Requirement: Must request "Method of Analysis" (MOA) for chiral purity before purchase.

Technical Validation Protocols

As a self-validating scientist, you cannot rely solely on the vendor's Certificate of Analysis (CoA).[1] The molecule lacks a strong chromophore, meaning standard UV-HPLC (254 nm) will miss significant impurities unless derivatization is performed.[1]

Protocol A: Chiral Purity Determination (Derivatization Method)

Rationale: Direct analysis is difficult due to low UV absorbance.[1] Derivatization with p-Toluenesulfonyl Chloride (PTSC) or Benzoyl Chloride introduces a chromophore and improves interaction with chiral stationary phases.[1]

Reagents:

-

Sample: 4-methylpiperidin-3-amine 2HCl

-

Derivatizing Agent: p-Toluenesulfonyl Chloride (PTSC)[1][2][3]

-

Base: Triethylamine (TEA)[1]

-

Solvent: Dichloromethane (DCM)[1]

Workflow:

-

Preparation: Dissolve 10 mg of sample in 1 mL DCM. Add 2.5 eq of TEA.

-

Reaction: Add 1.1 eq of PTSC. Stir at RT for 30 mins.[1]

-

Quench: Add water, extract organic layer, dry over Na2SO4.

Acceptance Criteria:

Protocol B: Salt Stoichiometry Verification (Argentometric Titration)

Rationale: Vendors often sell the monohydrochloride or mixed salts labeled as dihydrochloride.[1] This affects molecular weight calculations for stoichiometry in downstream coupling.[1]

Workflow:

-

Dissolve 50 mg of substance in 20 mL deionized water.

-

Add 1 mL 5% K2CrO4 indicator.[1]

-

Titrate with 0.1 N AgNO3 solution until a persistent reddish-brown precipitate forms.

-

Calculation:

[1] -

Target: Theoretical Cl% for C6H14N2·2HCl = ~37.9%.[1] If result is ~22%, you have the monohydrochloride.[1]

Synthesis & Impurity Origin[1][5]

Understanding how the supplier makes the compound predicts the impurities you will find.[1]

Figure 2: Common industrial synthesis route. The resolution step is the critical control point for enantiomeric purity.[1]

Insight: Most bulk suppliers use the Dibenzoyl-L-tartaric acid resolution method (See Ref 1).[1] If your NMR shows unexplained aromatic peaks, it is likely residual tartaric acid from the resolution step, not a degradation product.[1]

References

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Institutes of Health (PubMed).[1] Available at: [Link][1]

-

Process for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. Google Patents (WO2014025163A1).[1] Available at: [1]

Sources

- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride | 1260590-51-9 [chemicalbook.com]

difference between cis and trans 4-methylpiperidin-3-amine isomers

The 4-Methylpiperidin-3-amine scaffold represents a critical stereochemical checkpoint in modern drug development, most notably serving as the chiral core of the JAK inhibitor Tofacitinib (Xeljanz) .

The distinction between cis and trans isomers in this system is not merely academic; it dictates the spatial vector of pharmacophores, metabolic stability, and receptor binding affinity. This guide provides a technical breakdown of their structural, analytical, and synthetic differences.

Part 1: Structural & Conformational Analysis

The piperidine ring exists predominantly in a chair conformation.[1][2] For 3,4-disubstituted piperidines, the relative orientation of the substituents (amine at C3, methyl at C4) defines the isomer, while the ring flipping defines the conformer population.

The Stereochemical Matrix

-

Trans Isomer: Substituents are on opposite sides of the ring plane.

-

Configuration:

or -

Preferred Conformation: Diequatorial . Both the bulky methyl and amine groups occupy equatorial positions to minimize 1,3-diaxial interactions (A-values).

-

Proton Geometry: In the diequatorial conformer, the vicinal protons (H3 and H4) are Axial-Axial .

-

-

Cis Isomer: Substituents are on the same side of the ring plane.

-

Configuration:

or -

Preferred Conformation: Equatorial-Axial . The larger group (usually the C4-methyl or N-substituent depending on substitution) prefers equatorial.

-

Proton Geometry: The vicinal protons (H3 and H4) are Axial-Equatorial .

-

Conformational Energy & Stability

The Trans-Diequatorial conformer is the global thermodynamic minimum. The cis isomer suffers from at least one gauche interaction or axial strain, making it generally less stable (~1-2 kcal/mol higher in energy) unless stabilized by intramolecular H-bonding (e.g., between

Figure 1: Conformational landscape of 4-methylpiperidin-3-amine. The Trans-Diequatorial form is the pharmacologically relevant scaffold for Tofacitinib.

Part 2: Analytical Differentiation (NMR Protocol)

The most reliable method to distinguish these isomers in solution is

The Karplus Diagnostic

According to the Karplus equation, the coupling constant

| Isomer | Substituent Geometry | Proton Geometry | Dihedral Angle ( | Coupling Constant ( | Diagnostic Signal |

| Trans | Diequatorial (Eq-Eq) | Axial-Axial | ~180° | 10 – 12 Hz | Large Doublet |

| Cis | Equatorial-Axial (Eq-Ax) | Axial-Equatorial | ~60° | 3 – 5 Hz | Small Doublet/Multiplet |

Critical Insight: In the trans-isomer (e.g., Tofacitinib precursor), the protons are anti-periplanar (180°). This results in a distinctively large coupling constant. If you see a

value of ~4 Hz, you likely have the cis isomer (or the trans-diaxial conformer, which is rare).

NOE (Nuclear Overhauser Effect)

-

Cis: Strong NOE correlation between H3 and H4 (spatial proximity).

-

Trans: Weak or absent NOE between H3 and H4 (protons point in opposite directions).

Part 3: Synthetic Pathways & Selectivity

Achieving the desired stereochemistry requires selecting the right mechanism: Thermodynamic control (yielding trans) vs. Kinetic control (often yielding cis or mixtures).

Route A: Epoxide Ring Opening (Trans-Selective)

This is the preferred route for generating the trans-amino alcohol or diamine precursors.

-

Epoxidation: 3-methyl-tetrahydropyridine is epoxidized.

-

Nucleophilic Attack: An amine nucleophile attacks the epoxide.

-

Stereochemistry: The attack occurs in an

fashion (anti-addition), strictly enforcing a trans relationship between the resulting C3-amine and C4-hydroxyl/methyl groups.

Route B: Reductive Amination (Mixture/Cis-Bias)

Reacting 4-methylpiperidin-3-one with an amine and a reducing agent (e.g.,

-

Mechanism: Hydride delivery often occurs from the less hindered face.

-

Result: Typically yields a mixture of cis and trans, requiring chromatographic separation or recrystallization (e.g., Tartrate salts).

Figure 2: Synthetic logic flow. The epoxide route utilizes intrinsic steric bias to secure the trans-configuration.

Part 4: Case Study – Tofacitinib (Xeljanz)

Drug Profile: Tofacitinib Citrate

Core Scaffold:

-

Why Trans? The

configuration in the piperidine ring places the bulky pyrrolopyrimidine group (at N3) and the methyl group (at C4) in the diequatorial orientation. This maximizes the stability of the bioactive conformation and positions the ATP-mimetic hinge-binding motif correctly within the JAK binding pocket. -

Synthesis Note: Industrial synthesis often relies on the resolution of the cis/trans mixture using chiral acids (e.g., di-p-toluoyl-L-tartaric acid) to isolate the pure enantiomer, or asymmetric hydrogenation of pyridinium salts.

References

-

Pfizer Inc. "Tofacitinib Citrate (CP-690,550) Review." Drug Development Research, 2012. Link

-

Mullangi, R. et al. "Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral HPLC." MDPI Separations, 2024. Link

-

BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Technical Guide, 2025.[3] Link

-

Ruggeri, S. G. et al. "Crystal Structure and Conformational Analysis of Piperidine Derivatives." Journal of Organic Chemistry, 2015. Link

-

ChemicalBook. "N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Properties." 2025.[3][5][6] Link

Sources

- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. research.unl.pt [research.unl.pt]

- 5. (3S,4S)-Tofacitinib | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]

- 6. chemrxiv.org [chemrxiv.org]

Technical Guide: Solubility Profiling & Purification of 4-Methylpiperidin-3-amine Dihydrochloride

Executive Summary

4-Methylpiperidin-3-amine dihydrochloride (often associated with CAS 170942-63-3 or specific stereoisomers like the (3R,4R) Tofacitinib intermediate) represents a critical class of chiral diamine salts used in pharmaceutical synthesis.

The solubility differential between water and ethanol for this compound is not merely a physical property but a functional lever for purification. As a dihydrochloride salt, the compound exhibits a high lattice energy that dictates its preference for high-dielectric solvents. This guide analyzes the thermodynamic drivers of this solubility profile and provides validated protocols for exploiting these differences in process chemistry.

Key Takeaway:

-

Water: Acts as the primary solvation medium (High Solubility, >100 mg/mL estimated) due to strong ion-dipole interactions.

-

Ethanol: Acts as a discriminatory solvent (Temperature-Dependent Solubility), enabling purification via hot-filtration and cooling crystallization.

Physicochemical Profile & Solubility Mechanisms

To understand the solubility behavior, we must deconstruct the molecule into its functional components: a lipophilic methyl-piperidine backbone and a highly polar, ionic diammonium dichloride system.

Structural Drivers

The presence of two hydrochloride equivalents (

-

Lattice Energy: The ionic bonds between the protonated nitrogens (

, -

Solvation Requirement: Dissolution requires a solvent capable of overcoming this lattice energy through solvation shells.

Mechanism of Dissolution: Water vs. Ethanol

| Feature | Water ( | Ethanol ( | Impact on 4-Methylpiperidin-3-amine 2HCl |

| Dielectric Constant ( | ~80 | ~24 | Water effectively shields the attraction between ammonium cations and chloride anions; Ethanol is significantly less effective. |

| H-Bonding Capacity | High (Donor/Acceptor) | Moderate (Donor/Acceptor) | Water forms a tight hydration shell around the |

| Solubility Outcome | High Solubility | Sparingly Soluble (RT) / Soluble (Hot) | Water dissolves the salt readily at RT. Ethanol requires thermal energy (reflux) to disrupt the lattice. |

Technical Insight: The solubility in ethanol can be modulated by water content. Even 1-2% water in ethanol can drastically increase the solubility of dihydrochloride salts, a phenomenon known as cosolvency effect, which must be controlled during crystallization [1, 2].

Experimental Protocols

The following protocols are designed to be self-validating. Always perform a small-scale pilot before committing valuable bulk intermediate.

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for your specific lot/isomer.

-

Preparation: Dry 3 clean scintillation vials and record their tare weight (

). -

Saturation: Add 500 mg of 4-Methylpiperidin-3-amine 2HCl to Vials A (Water) and B (Ethanol).

-

Equilibration:

-

Add 1.0 mL of respective solvent.

-

Vortex for 2 hours at 25°C.

-

Visual Check: If solid dissolves completely, add more solid until saturation is observed (precipitate remains).

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into the pre-weighed vials.

-

Evaporation: Evaporate solvent under vacuum (or nitrogen stream) and dry residue at 50°C to constant weight (

). -

Calculation:

Protocol B: Purification via Ethanol Recrystallization

This workflow exploits the "High Hot / Low Cold" solubility profile in ethanol.

Objective: Remove non-polar impurities and hydrolysis byproducts.

-

Dissolution: Suspend crude 4-Methylpiperidin-3-amine 2HCl in absolute ethanol (10 mL per gram of solid).

-

Heating: Heat to reflux (approx. 78°C).

-

Checkpoint: If the salt does not dissolve completely, add water dropwise (max 5% v/v) until clear.

-

-

Hot Filtration: While boiling, filter rapidly to remove mechanical impurities (dust, silica).

-

Crystallization:

-

Allow filtrate to cool slowly to Room Temperature (RT) over 2 hours.

-

Transfer to 4°C (fridge) for 4 hours.

-

-

Isolation: Filter the white crystalline precipitate. Wash with cold absolute ethanol.

-

Drying: Dry under vacuum at 40°C.

Process Visualization

Solubility Equilibrium & Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the physicochemical interactions described above.

Figure 1: Mechanistic decision tree for solvent selection based on dielectric properties.

Recrystallization Workflow

Figure 2: Step-by-step purification workflow exploiting the ethanol solubility gradient.

Application in Drug Development

In the context of synthesizing JAK inhibitors (e.g., Tofacitinib analogs), the purity of the 4-methylpiperidin-3-amine intermediate is paramount.

-

Desalting: If the free base is required for a subsequent nucleophilic substitution, the dihydrochloride is dissolved in water (minimum volume), treated with NaOH, and extracted into an organic solvent (DCM or MTBE). The high water solubility of the salt vs. the low water solubility of the free base drives this separation [3].

-

Impurity Rejection: During the synthesis of the piperidine ring, pyridine analogs or non-amine impurities may form. These are often highly soluble in ethanol at RT. By recrystallizing the dihydrochloride salt from ethanol, these impurities remain in the mother liquor while the pure salt crystallizes out upon cooling [4].

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from BenchChem Database.

-

PubChem. (2025). Compound Summary: 4-Aminopiperidine dihydrochloride (CID 24721308) and related Piperidine Salts. National Library of Medicine. Link

-

ChemicalBook. (2025).[1] Ethylenediamine dihydrochloride Properties and Solubility Profile. Link

-

Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine and Purification via Hydrochloride Conversion. Link

-

Sigma-Aldrich. (2025). Solvent Miscibility and Solubility Tables for Amine Salts. Link

Sources

stability of 4-methylpiperidin-3-amine dihydrochloride in storage

An In-Depth Technical Guide to the Stability of 4-Methylpiperidin-3-amine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction

4-Methylpiperidin-3-amine dihydrochloride is a substituted piperidine derivative that holds interest within synthetic chemistry and drug discovery as a potential building block or intermediate. The purity and stability of such compounds are paramount, as degradation can lead to the formation of impurities that may compromise the safety and efficacy of a final drug product or the integrity of research findings. This guide provides a comprehensive framework for understanding and evaluating the storage stability of 4-methylpiperidin-3-amine dihydrochloride, grounded in established scientific principles and regulatory expectations. We will explore its potential degradation pathways, detail the design of robust stability studies in line with international guidelines, and outline the development of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of how to ensure the quality and reliability of this compound over time.

Molecular Structure and Potential Degradation Pathways

The chemical structure of 4-methylpiperidin-3-amine dihydrochloride, with its primary and secondary amine functionalities on a piperidine ring, presents several potential avenues for chemical degradation. As a dihydrochloride salt, the compound's stability in solution will also be influenced by pH.

-

Oxidation: The lone pairs of electrons on the nitrogen atoms of both the primary and secondary amines are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or light, potentially leading to the formation of N-oxides, imines, or other oxidative degradation products. The piperidine ring itself could also undergo oxidation, although this is generally less facile than amine oxidation.

-

Hygroscopicity and Deliquescence: Amine hydrochlorides are often hygroscopic. The absorption of moisture from the atmosphere can lead to physical changes in the solid form and may also accelerate chemical degradation by providing a medium for reactions to occur.

-

pH-Dependent Degradation: In solution, the stability of 4-methylpiperidin-3-amine dihydrochloride could be pH-dependent. While the dihydrochloride salt form is likely to be stable in acidic conditions, deprotonation of the amines in neutral or basic conditions could increase susceptibility to other degradation pathways, such as oxidation.

To systematically investigate these potential degradation routes, a series of forced degradation studies should be conducted. These studies, also known as stress testing, are a cornerstone of stability assessment and are recommended by the International Council for Harmonisation (ICH) in their Q1A(R2) guideline.[1][2][3]

Design of a Comprehensive Stability Study

A thorough stability study for 4-methylpiperidin-3-amine dihydrochloride should encompass forced degradation, as well as accelerated and long-term stability testing under various storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and to demonstrate the specificity of the analytical method.[4][5][6] These studies are typically performed on a single batch of the drug substance.[2]

Experimental Protocols for Forced Degradation

-

Acid Hydrolysis:

-

Prepare a solution of 4-methylpiperidin-3-amine dihydrochloride in 0.1 M HCl.

-

Heat the solution at 60°C for a defined period (e.g., 24, 48, and 72 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute with the analytical mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of 4-methylpiperidin-3-amine dihydrochloride in 0.1 M NaOH.

-

Maintain the solution at room temperature for a defined period (e.g., 2, 4, and 8 hours), as base-catalyzed degradation can be rapid.

-

At each time point, withdraw an aliquot and neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute with the analytical mobile phase to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of 4-methylpiperidin-3-amine dihydrochloride in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period (e.g., 24, 48, and 72 hours), protected from light.

-

At each time point, withdraw an aliquot and dilute with the analytical mobile phase to a suitable concentration for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a sample of the solid 4-methylpiperidin-3-amine dihydrochloride in a controlled temperature chamber at a temperature significantly above the recommended accelerated storage temperature (e.g., 80°C).

-

At defined time points (e.g., 1, 3, and 7 days), remove a portion of the sample.

-

Dissolve the sample in the analytical mobile phase to a suitable concentration for analysis.

-

-

Photostability Testing:

-

Expose a sample of the solid 4-methylpiperidin-3-amine dihydrochloride to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light by wrapping in aluminum foil.

-

After the exposure period, dissolve both the exposed and control samples in the analytical mobile phase for analysis.

-

The goal of these studies is to achieve a target degradation of 5-20%.[7] If significant degradation is observed, the stress conditions should be made milder. Conversely, if no degradation is seen, the conditions should be intensified.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of 4-methylpiperidin-3-amine dihydrochloride.

Accelerated and Long-Term Stability Testing

Following the insights gained from forced degradation studies, a formal stability protocol should be established for long-term and accelerated testing. These studies are crucial for determining the re-test period and recommended storage conditions.[2][8]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. Intermediate testing is performed if significant changes are observed during accelerated testing.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is essential for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Protocol for HPLC Method Development

-

Column Selection: Start with a robust, reversed-phase column, such as a C18, with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Begin with a simple mobile phase system, such as a gradient of acetonitrile and water containing a buffer (e.g., 0.1% formic acid or ammonium acetate) to ensure good peak shape for the amine analytes.

-

Analyze a mixture of the unstressed compound and aliquots from the forced degradation studies where degradation was observed.

-

-

Gradient Optimization: Adjust the gradient slope and duration to achieve adequate resolution between the parent compound and all degradation products. The goal is to have a resolution (Rs) of >1.5 for all adjacent peaks.

-

Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peaks and select a wavelength that provides a good response for both the parent compound and the known degradation products.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Hypothesized Degradation Pathway Visualization

Caption: Hypothesized oxidative degradation pathways for 4-methylpiperidin-3-amine.

Data Interpretation and Recommended Storage

The data from the long-term and accelerated stability studies should be tabulated, and any trends in the purity of the compound or the formation of degradation products should be evaluated. If the purity remains within specification under the long-term storage conditions for the duration of the study, this supports the proposed re-test period.

Based on the chemical nature of 4-methylpiperidin-3-amine dihydrochloride and the potential for oxidative degradation and hygroscopicity, the following general storage and handling recommendations are prudent:

-

Storage Temperature: Store in a well-controlled environment, with refrigeration (2-8°C) being a common recommendation for amine salts to slow down potential degradation reactions.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

-

Moisture: Keep the container tightly closed in a dry and well-ventilated place to protect from moisture.[10][11][12]

-

Light: Protect from light by using amber glass vials or storing in a dark location.

Conclusion

References

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products (Revised guideline). European Medicines Agency. [Link]

-

Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

ICH Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-Pyrrolo[2,3-d]PyriMidin-4-AMine Dihydrochloride. Sandoo Pharmaceuticals and Chemicals Co.,Ltd. [Link]

-

(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. Pharmaffiliates. [Link]

-

Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

Sources

- 1. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. youtube.com [youtube.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. sandoopharma.com [sandoopharma.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

Methodological & Application

Application Note: Asymmetric Hydrogenation Protocol for (3R,4R)-4-Methylpiperidin-3-amine

This Application Note is structured to guide a senior scientist through the high-precision synthesis of (3R,4R)-4-methylpiperidin-3-amine , a critical pharmacophore found in Janus kinase (JAK) inhibitors like Tofacitinib.[1]

Unlike classical resolution methods which suffer from max 50% yield, this protocol details the Iridium-Catalyzed Asymmetric Hydrogenation (AH) of the corresponding pyridinium salt.[1] This route ensures high diastereoselectivity (cis-isomer) and enantioselectivity (>90% ee).[1][2]

Strategic Analysis & Mechanistic Rationale

The Challenge: 3,4-Disubstituted Pyridines

Synthesizing chiral piperidines from pyridines is thermodynamically favorable but kinetically challenging due to:

-

Catalyst Poisoning: The nitrogen lone pair in pyridine strongly coordinates to metal centers, deactivating the catalyst.[1]

-

Aromatic Stability: High resonance energy requires harsh conditions (high T/P) that often erode stereoselectivity.[1]

-

Stereocontrol: Simultaneous establishment of C3 and C4 stereocenters requires precise facial selectivity.

The Solution: Iridium-Catalyzed Ionic Hydrogenation

This protocol utilizes an Iridium(I)-Bisphosphine complex activated by Iodine (

-

Substrate Activation: We utilize the N-benzyl pyridinium salt.[1][3] Quaternization disrupts aromaticity and blocks the nitrogen lone pair, preventing catalyst poisoning.[1]

-

Stereoselectivity: The chiral ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep) creates a chiral pocket that directs hydride attack to the Si-face or Re-face of the pyridinium ring, yielding the cis-isomer predominantly.[1]

-

Iodine Additive:

oxidizes the Ir(I) precatalyst to the active Ir(III)-hydride species and increases the acidity of the system, facilitating the ionic hydrogenation mechanism.[1]

Reaction Workflow & Pathway Visualization[1][4][5]

The synthesis proceeds through three distinct phases: Activation , Asymmetric Hydrogenation , and Deprotection .[1]

Figure 1: Strategic workflow for the conversion of pyridine precursors to the chiral amine target.

Detailed Experimental Protocol

Phase A: Substrate Preparation (Activation)

The free amine must be protected as an acetamide to direct stereochemistry and prevent side reactions, followed by benzylation.[1]

-

Acetylation: Treat 3-amino-4-methylpyridine (1.0 eq) with acetic anhydride (1.1 eq) in DCM at 0°C. Stir for 2h. Quench with

, extract, and dry.[1] -

Salt Formation: Dissolve the acetamide intermediate (1.0 eq) in acetone. Add Benzyl Bromide (BnBr) (1.1 eq) dropwise.[1]

-

Precipitation: Heat to reflux for 4 hours. Cool to room temperature. The pyridinium salt will precipitate as a white/off-white solid.[1]

-

Isolation: Filter the solid, wash with cold acetone and

. Dry under vacuum.[1]-

Checkpoint: Verify purity via

NMR (DMSO-d6). Look for the downfield shift of aromatic protons indicating quaternization.[1]

-

Phase B: Asymmetric Hydrogenation (The Critical Step)

This step establishes the (3R,4R) stereocenters.[1]

Reagents:

-

Substrate: N-Benzyl-3-acetamido-4-methylpyridinium bromide.

-

Pre-catalyst:

(1.0 mol%).[1] -

Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%).[1]

-

Additive: Iodine (

) (5-10 mol%).[1] -

Solvent: THF/Methanol (10:1 v/v).

Procedure:

-

Glovebox Operation: In a nitrogen-filled glovebox, mix

and (S)-SegPhos in THF.[1] Stir for 15 mins to form the orange/red catalyst complex. -

Activation: Add

to the catalyst solution.[1] The color will darken.[1] -

Loading: Add the pyridinium salt substrate to a high-pressure autoclave equipped with a glass liner and magnetic stir bar. Add the catalyst solution.

-

Pressurization: Seal the autoclave. Purge with Hydrogen (

) three times (pressurize to 100 psi, release).[1] -

Reaction: Pressurize to 600 psi (40 bar)

. Stir vigorously (1000 rpm) at 25–30°C for 24 hours.-

Note: Higher temperatures increase rate but may erode enantioselectivity.[1]

-

-

Workup: Carefully release pressure. Concentrate the solvent.[1] Basify with sat.

and extract with DCM.

Data Specification Table:

| Parameter | Specification | Rationale |

| Pressure | 600 psi (40 bar) | Essential to drive reduction of the aromatic ring. |

| Temperature | 25°C | Balance between reactivity and enantiocontrol.[1] |

| Catalyst Loading | 1-2 mol% | Sufficient for full conversion without excessive cost.[1] |

| Target Isomer | cis-(3R,4R) | Dictated by (S)-Ligand and hydride addition geometry.[1] |

| Expected Yield | >85% | High conversion typical for Ir-catalyzed AH.[1] |

| Expected ee | >90% | Verified by Chiral HPLC (e.g., Chiralpak AD-H).[1] |

Phase C: Global Deprotection[1]

-

Debenzylation: Dissolve the hydrogenated product in MeOH. Add Pd/C (10 wt%) and AcOH. Hydrogenate at 60 psi/50°C for 12h to remove the benzyl group.[1]

-

Amide Hydrolysis: Filter off Pd/C. Add 6N HCl to the filtrate and reflux for 4h to cleave the acetyl group.

-

Free Basing: Cool, basify with NaOH to pH >12, and extract with DCM/IPA (3:1).

-

Final Isolation: Concentrate to yield (3R,4R)-4-methylpiperidin-3-amine.

Mechanistic Insight: The "Outer-Sphere" Cycle

Understanding the mechanism is crucial for troubleshooting.[1] The reaction does not proceed via simple coordination of the alkene.[1] It involves an ionic sequence:[4][5][6]

-

Hydride Formation:

heterolytic cleavage on Ir forms an -

Enantio-determining Step: Hydride transfer to the pyridinium C2 or C6 position.[1]

-

Tautomerization: The resulting dihydropyridine tautomerizes to an enamine/iminium species, which is further reduced.[1]

Figure 2: Simplified catalytic cycle highlighting the active Ir-H species and hydride transfer.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Deactivation | Ensure |

| Low ee | High Temperature | Lower reaction temperature to 0°C or RT.[1] |

| Low ee | Counter-ion Effect | Switch counter-ion of salt from Bromide to Tetrafluoroborate ( |

| Trans-isomer formation | Isomerization | Stop reaction immediately upon completion; prolonged exposure can lead to thermodynamic equilibration.[1] |

References

-

Pfizer Tofacitinib Synthesis (Industrial Context)

-

Iridium-Catalyzed Hydrogenation of Pyridinium Salts (Core Methodology)

-

Mechanism of Pyridine Hydrogenation

-

Specific 3,4-Disubstituted Pyridine Protocols

Sources

Advanced Reductive Amination Protocols for 4-Methylpiperidin-3-one

Topic: Reductive Amination Procedures for 4-Methylpiperidin-3-one Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals

Application Note: AN-SYN-4MP-03

Abstract

The 3-amino-4-methylpiperidine scaffold is a critical pharmacophore in medicinal chemistry, most notably serving as the core architecture for Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2] This guide details high-fidelity reductive amination procedures for converting 4-methylpiperidin-3-one to its corresponding 3-amino derivatives. We prioritize the stereoselective formation of the cis-3,4-disubstituted isomer, addressing the challenges of C3-C4 diastereocontrol. Two distinct protocols are provided: a direct reductive amination using Sodium Triacetoxyborohydride (STAB) for rapid analog generation, and a chiral-auxiliary mediated route for enantioselective synthesis.

Introduction & Structural Significance

The reductive amination of 4-methylpiperidin-3-one presents a unique stereochemical challenge. Unlike simple acyclic ketones, this substrate possesses a pre-existing chiral center at C4. The introduction of the amine at C3 creates a contiguous stereocenter, leading to two possible diastereomers: cis (3R,4R / 3S,4S) and trans (3R,4S / 3S,4R).

For therapeutic applications, the cis-isomer is frequently the bioactive target (e.g., the (3R,4R) configuration in Tofacitinib). Achieving high cis-selectivity requires careful selection of the reducing agent and reaction conditions to control the facial selectivity of the hydride attack on the intermediate iminium ion.

Mechanistic Insight & Stereocontrol

The reaction proceeds via the formation of an iminium ion intermediate. The stereochemical outcome is dictated by the approach of the hydride reducing agent.

-

Conformational Bias: The 4-methyl group predominantly occupies the equatorial position to minimize 1,3-diaxial strain.

-

Hydride Attack: Bulky reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride typically favor equatorial attack (leading to the axial amine) or axial attack depending on the specific steric environment and solvent effects. In the case of 4-methylpiperidin-3-one, experimental evidence suggests that directing groups or specific bulky hydrides can enhance cis-selectivity.

Visualization: Reaction Pathway and Stereochemistry

Caption: Mechanistic flow of reductive amination showing the bifurcation at the hydride attack stage leading to cis/trans diastereomers.

Critical Parameters for Optimization

| Parameter | Recommendation | Rationale |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild, selective for imines over ketones, and minimizes epimerization. Safer than NaBH₃CN. |

| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes imine formation and is compatible with STAB. Avoid MeOH with STAB (degrades reagent). |

| pH Control | Acetic Acid (1.0 - 2.0 eq) | Catalyzes imine formation without protonating the amine to the point of deactivation. |

| Temperature | 0°C to Room Temp | Low temperature favors kinetic control and stereoselectivity. |

| Water Scavenging | Molecular Sieves (4Å) or MgSO₄ | Optional but recommended for unreactive amines to push the equilibrium toward the imine. |

Experimental Protocols

Protocol A: Direct Reductive Amination (Standard STAB Method)

Objective: Synthesis of N-alkyl-3-amino-4-methylpiperidine derivatives (Racemic/Diastereomeric mixture). Scale: 1.0 mmol basis (scalable to 100 mmol).

Reagents:

-

1-Benzyl-4-methylpiperidin-3-one (or N-Boc analog) [1.0 equiv]

-

Primary Amine (e.g., Methylamine, Benzylamine) [1.1 - 1.2 equiv]

-

Sodium Triacetoxyborohydride (STAB) [1.4 - 1.5 equiv]

-

Acetic Acid (AcOH) [1.0 equiv]

-

1,2-Dichloroethane (DCE) [0.2 M concentration]

Procedure:

-

Imine Formation:

-

Charge a dry reaction vessel with 1-Benzyl-4-methylpiperidin-3-one (1.0 equiv) and anhydrous DCE (5 mL per mmol).

-

Add the Primary Amine (1.1 equiv). If using an amine salt (e.g., methylamine HCl), add Triethylamine (1.1 equiv) to freebase in situ.

-

Add Acetic Acid (1.0 equiv).

-

Expert Note: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation equilibrium. For sterically hindered amines, extend time to 2-4 hours or add 4Å molecular sieves.

-

-

Reduction:

-

Cool the mixture to 0°C using an ice bath.

-

Add STAB (1.4 equiv) portion-wise over 10 minutes to manage mild exotherm and gas evolution.

-

Remove ice bath and allow to stir at RT for 12–16 hours (overnight) under Nitrogen/Argon.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (slowly) until pH ~8–9.

-

Extract with DCM (3 x volume).

-

Wash combined organics with brine, dry over Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel; gradient DCM:MeOH:NH₄OH).

-

Validation: Analyze cis/trans ratio via ¹H NMR (coupling constants of H3-H4).

-

Protocol B: Asymmetric Synthesis via Chiral Auxiliary